molecular formula C10H15NO2 B13507242 Methyl 1-cyano-4-methylcyclohexane-1-carboxylate

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate

Cat. No.: B13507242
M. Wt: 181.23 g/mol
InChI Key: FOFUMIFOZMMZNO-UHFFFAOYSA-N
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Description

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H15NO2. This compound is characterized by a cyclohexane ring substituted with a cyano group, a methyl group, and a carboxylate ester group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyano-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-methylcyclohexanone with a cyanide source and a methyl esterifying agent. One common method is the reaction of 4-methylcyclohexanone with sodium cyanide and methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-cyano-4-methylcyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyclohexene-1-carboxylate
  • 4-Methyl-1-cyclohexanecarboxylic acid
  • 1-Methyl-4-(1-methylethenyl)cyclohexane

Uniqueness

Methyl 1-cyano-4-methylcyclohexane-1-carboxylate is unique due to the presence of both a cyano group and an ester group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 1-cyano-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h8H,3-6H2,1-2H3

InChI Key

FOFUMIFOZMMZNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#N)C(=O)OC

Origin of Product

United States

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